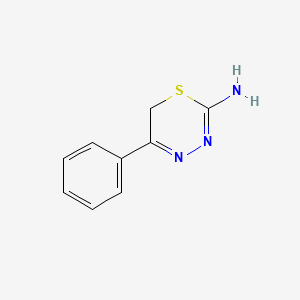

5-phenyl-6H-1,3,4-thiadiazin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-6H-1,3,4-thiadiazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c10-9-12-11-8(6-13-9)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQDMIFRQDAQPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN=C(S1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60974450 | |

| Record name | 5-Phenyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58954-39-5 | |

| Record name | 5-Phenyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5-phenyl-6H-1,3,4-thiadiazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the heterocyclic compound, 5-phenyl-6H-1,3,4-thiadiazin-2-amine. This document details a feasible synthetic route, expected physicochemical and spectral properties, and explores the potential mechanisms of its biological activity based on related structures.

Introduction

The 1,3,4-thiadiazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial and anticancer properties.[1] The presence of the N-C-S linkage is considered a key pharmacophore.[1] Specifically, the 2-amino-5-phenyl-6H-1,3,4-thiadiazine structure is of significant interest for further investigation and drug development due to its structural similarity to other biologically active thiadiazine and thiadiazole compounds. This guide aims to provide the foundational knowledge required for the synthesis and detailed characterization of this target molecule.

Synthesis of this compound

A plausible and widely utilized method for the synthesis of 2-amino-5-aryl-6H-1,3,4-thiadiazines involves the cyclization of a thiosemicarbazide with an α-haloketone. For the synthesis of the title compound, the reaction between thiosemicarbazide and phenacyl bromide (α-bromoacetophenone) is the most direct route.

Experimental Protocol

Materials:

-

Thiosemicarbazide

-

Phenacyl bromide (α-bromoacetophenone)

-

Ethanol (or other suitable solvent)

-

Sodium acetate (or other mild base)

Procedure:

-

A solution of thiosemicarbazide (1 equivalent) in ethanol is prepared.

-

To this solution, phenacyl bromide (1 equivalent) is added, followed by the addition of a mild base such as sodium acetate (3 equivalents).[2]

-

The reaction mixture is stirred at room temperature or gently heated under reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[2]

-

Upon completion, the reaction mixture is poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.[2]

Characterization

The structural elucidation of the synthesized this compound is accomplished through a combination of spectroscopic techniques and physical property measurements.

Physicochemical Properties (Expected)

| Property | Expected Value |

| Molecular Formula | C₉H₉N₃S |

| Molecular Weight | 191.25 g/mol [3] |

| Appearance | Solid |

| Melting Point | To be determined experimentally |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF) |

Spectroscopic Data (Expected)

The following tables summarize the expected spectral data based on the analysis of closely related structures and general principles of spectroscopy.

Table 1: Expected ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.0 - 4.5 | Singlet | 2H | CH₂ of the thiadiazine ring |

| ~ 6.5 - 7.0 | Broad Singlet | 2H | NH₂ protons |

| ~ 7.2 - 7.8 | Multiplet | 5H | Aromatic protons of the phenyl ring |

Table 2: Expected ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 30 - 40 | CH₂ of the thiadiazine ring |

| ~ 125 - 135 | Aromatic carbons of the phenyl ring |

| ~ 140 - 150 | C5 carbon of the thiadiazine ring |

| ~ 160 - 170 | C2 (C=N) carbon of the thiadiazine ring |

Table 3: Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3400 | N-H stretching (amine) |

| 3000 - 3100 | Aromatic C-H stretching |

| 2850 - 2950 | Aliphatic C-H stretching (CH₂) |

| ~ 1600 - 1650 | C=N stretching |

| ~ 1500 - 1580 | Aromatic C=C stretching |

| ~ 690 - 770 | C-S stretching |

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 191 | [M]⁺ |

| [M+H]⁺ | 192 |

Potential Biological Activity and Mechanism of Action

While the specific biological activities of this compound have not been extensively reported, the broader class of 2-amino-1,3,4-thiadiazole/thiadiazine derivatives is known to possess significant antimicrobial and anticancer properties.[4][5][6]

Anticancer Activity

Many thiadiazole and thiadiazine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7][8] A plausible mechanism of action for their anticancer properties is the induction of apoptosis (programmed cell death).[5][7] This can occur through interference with cellular signaling pathways that regulate cell cycle and survival.

One potential mechanism involves the inhibition of key enzymes necessary for cancer cell proliferation. For instance, the related compound 2-amino-1,3,4-thiadiazole is known to be metabolized in cells to a mononucleotide derivative that acts as a potent inhibitor of inosine 5'-monophosphate (IMP) dehydrogenase.[4] This enzyme is crucial for the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis.[4] Inhibition of IMP dehydrogenase leads to the depletion of the guanine nucleotide pool, thereby arresting cell proliferation and inducing apoptosis.

Antimicrobial Activity

Derivatives of 2-amino-1,3,4-thiadiazole are well-documented for their broad-spectrum antimicrobial activity against various bacterial and fungal strains.[9][10] The mechanism of antimicrobial action is believed to involve the disruption of essential cellular processes in microorganisms. The thiadiazole nucleus can act as a bioisostere for other essential molecules, thereby interfering with metabolic pathways.

Conclusion

This compound represents a molecule of significant interest for medicinal chemistry and drug development. This guide outlines a robust and accessible synthetic strategy and provides a comprehensive framework for its characterization. The predicted biological activities, particularly its potential as an anticancer and antimicrobial agent, warrant further investigation into its specific mechanisms of action and therapeutic potential. The information presented herein serves as a valuable resource for researchers aiming to explore the chemical and biological landscape of this promising heterocyclic compound.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Deep Dive: Unraveling the Structure of 5-phenyl-6H-1,3,4-thiadiazin-2-amine Derivatives

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

The 5-phenyl-6H-1,3,4-thiadiazin-2-amine scaffold is a heterocyclic structure of growing interest in medicinal chemistry. Its unique arrangement of nitrogen, sulfur, and carbon atoms imparts specific physicochemical properties that are being explored for the development of novel therapeutic agents. A thorough understanding of the spectroscopic characteristics of these derivatives is paramount for their unambiguous identification, structural elucidation, and the establishment of structure-activity relationships (SAR). This technical guide provides a detailed overview of the key spectroscopic features of this class of compounds, complete with experimental protocols and data interpretation.

Core Spectroscopic Data

The structural characterization of this compound derivatives relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. While extensive data for a wide range of derivatives is still emerging in the scientific literature, this guide compiles available data for the core structure and related analogues to provide a foundational understanding.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For the parent molecule, this compound, the molecular formula is C₉H₉N₃S, corresponding to a molecular weight of 191.25 g/mol .[1] The N-methyl derivative, N-methyl-5-phenyl-6H-1,3,4-thiadiazin-2-amine, has a molecular formula of C₁₀H₁₁N₃S and a molecular weight of 205.28 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, which for the parent compound is 191.051718 g/mol .[1]

Table 1: Mass Spectrometry Data for this compound and its N-methyl derivative.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass ( g/mol ) |

| This compound | C₉H₉N₃S | 191.25 | 191.051718 |

| N-Methyl-5-phenyl-6H-1,3,4-thiadiazin-2-amine | C₁₀H₁₁N₃S | 205.28 | 205.067369 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. While specific ¹H and ¹³C NMR data for a broad series of this compound derivatives are not extensively documented in readily available literature, data from structurally related compounds, such as the isomeric 1,3,4-thiadiazoles and other thiadiazine systems, can provide valuable insights into expected chemical shifts and coupling patterns. A recent review has highlighted the synthesis of derivatives based on the 2-Amino-5-phenyl-6H-[2][3][4]-thiadiazine core, indicating that such data exists within the primary literature.

Based on general principles and data from related structures, the following are the anticipated spectral features:

-

¹H NMR:

-

Phenyl Protons: A complex multiplet in the aromatic region, typically between δ 7.0 and 8.0 ppm.

-

CH₂ Protons: A singlet corresponding to the methylene group in the thiadiazine ring (at position 6), expected to appear in the range of δ 3.5-4.5 ppm.

-

NH₂ Protons: A broad singlet for the primary amine protons, which is exchangeable with D₂O. Its chemical shift can vary significantly depending on the solvent and concentration, but it is often observed between δ 5.0 and 7.0 ppm.

-

-

¹³C NMR:

-

Phenyl Carbons: Signals in the aromatic region (δ 120-140 ppm), with the ipso-carbon (attached to the thiadiazine ring) appearing at a different shift.

-

Thiadiazine Ring Carbons: The C=N carbon (C5) would be expected in the downfield region (δ 150-165 ppm), while the C-S carbon (C2) bearing the amino group would also be in a similar downfield region. The CH₂ carbon (C6) would appear in the aliphatic region, likely between δ 30 and 50 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound derivatives would include:

Table 2: Expected Infrared Absorption Frequencies.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H (Amine) | Stretching | 3400-3200 (typically two bands for primary amine) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=N (Imine) | Stretching | 1650-1550 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-N | Stretching | 1350-1250 |

| C-S | Stretching | 800-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic and heteroaromatic systems like the this compound core are expected to exhibit characteristic π → π* and n → π* transitions. The phenyl group conjugated with the thiadiazine ring would likely result in strong absorption bands in the 250-350 nm range. The exact position and intensity of the absorption maxima (λmax) will be influenced by the substituents on the phenyl ring and the thiadiazine core, as well as the solvent used for the analysis.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality spectroscopic data. The following sections outline standard procedures for the spectroscopic analysis of this compound derivatives.

Sample Preparation

-

NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure complete dissolution and to avoid signal overlap with the analyte.

-

IR Spectroscopy (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent such as methanol, acetonitrile, or dichloromethane. For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the sample is directly injected, while for Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the solution is introduced into the ion source.

-

UV-Vis Spectroscopy: Prepare a stock solution of the compound of a known concentration in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). From the stock solution, prepare a series of dilutions to obtain absorbance values within the linear range of the spectrophotometer (typically 0.1-1.0).

Instrumentation and Data Acquisition

-

NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum with a spectral width of approximately 0-12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 0-200 ppm. A larger number of scans and a longer relaxation delay (2-10 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

-

IR Spectroscopy:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Place the KBr pellet in the sample holder and record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment prior to the sample measurement.

-

-

Mass Spectrometry:

-

Instrument: A mass spectrometer with a suitable ionization source (e.g., EI, ESI, or MALDI) and mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Data Acquisition: Introduce the sample into the ion source and acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For HRMS, the instrument should be calibrated to ensure high mass accuracy.

-

-

UV-Vis Spectroscopy:

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Use the pure solvent as a reference. Record the absorption spectrum of the sample solution over a wavelength range of 200-800 nm.

-

Visualization of Analytical Workflows

To provide a clearer understanding of the processes involved in the spectroscopic analysis, the following diagrams, generated using the DOT language, illustrate the general workflow and the relationship between the molecular structure and the analytical techniques.

Caption: General workflow for the spectroscopic analysis of organic compounds.

References

The Elusive Crystal Structure of 5-phenyl-6H-1,3,4-thiadiazin-2-amine: A Technical Review of a Structural Enigma

An in-depth analysis for researchers, scientists, and drug development professionals.

The determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. It provides invaluable insights into its physicochemical properties, potential biological targets, and structure-activity relationships. This technical guide addresses the crystal structure of 5-phenyl-6H-1,3,4-thiadiazin-2-amine, a compound of interest within the broader class of nitrogen-sulfur containing heterocycles. Despite a comprehensive search of available scientific literature and crystallographic databases, the specific crystal structure of this compound has not been reported. This document will, therefore, provide a detailed overview of the challenges in obtaining this data, present information on the closely related and often conflated 5-phenyl-1,3,4-thiadiazol-2-amines, and discuss the known synthesis and biological activities of the 1,3,4-thiadiazine and thiadiazole families.

Distinguishing Thiadiazines from Thiadiazoles: A Critical Clarification

It is crucial to distinguish the requested 6H-1,3,4-thiadiazine ring system from the more commonly reported 1,3,4-thiadiazole scaffold. The former is a six-membered heterocycle containing one sulfur and two nitrogen atoms, while the latter is a five-membered ring with the same heteroatoms. This seemingly small difference in ring size has profound implications for the molecule's geometry, electronic properties, and, consequently, its biological activity. The majority of published research, including crystallographic studies, focuses on the 1,3,4-thiadiazole core.

Synthesis and Characterization: A Methodological Overview

General Synthesis of 5-substituted-1,3,4-thiadiazol-2-amines

A prevalent method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent, such as concentrated sulfuric acid or polyphosphate ester (PPE). The reaction typically proceeds through the formation of an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the thiadiazole ring.

The following diagram illustrates a generalized workflow for the synthesis and characterization of such compounds.

Caption: Generalized workflow for the synthesis and characterization of 2-amino-5-phenyl-1,3,4-thiadiazoles.

Crystallographic Data of a 5-phenyl-1,3,4-thiadiazole Analogue

To provide a relevant structural context, the crystallographic data for a closely related and structurally characterized compound, (E)-5-Phenyl-N-(2-thienylmethylene)-1,3,4-thiadiazole-2-amine , is presented below. This data offers an approximation of the bond lengths, angles, and crystal packing that might be expected in similar molecular frameworks.

| Parameter | Value |

| Chemical Formula | C₁₃H₉N₃S₂ |

| Molecular Weight | 271.35 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 6.2238 (3) Å |

| b | 7.7393 (3) Å |

| c | 25.6959 (13) Å |

| α | 90° |

| β | 94.701 (4)° |

| γ | 90° |

| Volume | 1233.55 (10) ų |

| Z | 4 |

| Density (calculated) | 1.461 Mg/m³ |

| Absorption Coefficient | 0.41 mm⁻¹ |

| Temperature | 293(2) K |

Biological Activities of Thiadiazines and Thiadiazoles

Derivatives of both 1,3,4-thiadiazine and 1,3,4-thiadiazole have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities. These activities are often attributed to the presence of the N-C-S linkage.

Reported biological activities include:

-

Antimicrobial: Exhibiting activity against a range of bacterial and fungal strains.

-

Anticancer: Demonstrating cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory: Showing potential in modulating inflammatory pathways.

-

Anticonvulsant: Investigated for their effects on the central nervous system.

-

Enzyme Inhibition: Certain derivatives have been found to inhibit enzymes such as carbonic anhydrase.

The diverse biological profile of these heterocyclic systems underscores their potential as scaffolds for the development of novel therapeutic agents.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive thiadiazine derivative, based on the known activities of related compounds.

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of a thiadiazine derivative.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this technical guide provides a comprehensive overview of the current state of knowledge. The distinction between the six-membered thiadiazine and the five-membered thiadiazole ring systems is critical for researchers in this field. The provided synthetic methodologies and crystallographic data for a related thiadiazole analogue serve as a valuable reference point. The broad spectrum of biological activities exhibited by these classes of compounds continues to make them attractive targets for further investigation in drug discovery and development. Future research focused on the synthesis and single-crystal X-ray diffraction of this compound is necessary to fill this gap in the structural chemistry landscape.

Physicochemical Properties of Novel 1,3,4-Thiadiazine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazine scaffold is a compelling heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and antioxidant effects. A thorough understanding of the physicochemical properties of novel 1,3,4-thiadiazine derivatives is paramount for optimizing their therapeutic potential, guiding formulation development, and predicting their pharmacokinetic profiles. This technical guide provides an in-depth overview of key physicochemical parameters, detailed experimental protocols for their determination, and insights into the biological signaling pathways modulated by this class of compounds.

Quantitative Physicochemical Data

The rational design of drug candidates hinges on the careful tuning of their physicochemical properties. Key parameters such as melting point, lipophilicity (LogP), and aqueous solubility dictate a compound's behavior from initial synthesis and purification to its absorption, distribution, metabolism, and excretion (ADME) in vivo. The following tables summarize available quantitative data for representative series of novel 1,3,4-thiadiazine and structurally related 1,3,4-thiadiazole derivatives.

Note on Data Availability: Comprehensive and systematically tabulated physicochemical data for novel 1,3,4-thiadiazine series are limited in the current literature. Therefore, data for structurally similar 1,3,4-thiadiazole derivatives are also included to provide a broader context for structure-property relationships. Researchers are encouraged to perform experimental determination of these properties for their specific compounds of interest.

Table 1: Melting Points of Substituted 1,3,4-Thiadiazine and 1,3,4-Thiadiazole Derivatives

| Compound ID | Substituent R1 | Substituent R2 | Melting Point (°C) | Reference |

| 1,3,4-Thiadiazine-Coumarin Hybrids | ||||

| 5a | 3-(2-oxo-2H-chromen-3-yl) | 2-(methylamino)-4-(2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetyl) | 262 | [1] |

| 5c | 3-(2-oxo-2H-chromen-3-yl) | 2-(phenylamino)-4-(2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetyl) | 252 | [1] |

| 5d | 4-methyl-2-oxo-2H-chromen-7-yloxyacetyl | 2-(methylamino)-5-(2-oxo-2H-chromen-3-yl) | 205 | [1] |

| 5l | 3-(4-hydroxy-2-oxo-2H-chromen-3-yl) | 2-(phenylamino)-4-(4-hydroxybenzoyl) | 285 | [1] |

| 5-Aryl-1,3,4-thiadiazol-2-amines | ||||

| 2a | Phenyl | Amine | 227–228 | [2] |

| 2b | 4-Methylphenyl | Amine | 214–215 | [2] |

| 2d | 2,5-Dimethoxyphenyl | Amine | 188–189 | [2] |

| N-(5-Aryl-1,3,4-thiadiazol-2-yl)acetamides | ||||

| 3a | Phenyl | Acetamido | 275–276 | [2] |

Table 2: Lipophilicity (LogP) and Other Computed Properties of 1,3,4-Thiadiazine Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| 1,3,4-Thiadiazine | C₃H₄N₂S | 100.14 | 0.9 | 0 | 3 |

| 1H-pyrido[3,2-e]-1,3,4-thiadiazine | C₆H₅N₃S | 151.19 | 1.5 | 1 | 4 |

| Tetrahydro-2,2-dimethyl-2H-1,3,4-thiadiazine | C₅H₁₂N₂S | 132.23 | - | - | - |

Note: XLogP3 values are computationally predicted and serve as an estimate of lipophilicity. Experimental determination is recommended for higher accuracy.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of drug discovery. The following sections provide detailed methodologies for the determination of key physicochemical properties of novel 1,3,4-thiadiazine compounds.

Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of the dry, crystalline 1,3,4-thiadiazine compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated capillary melting point apparatus.

-

Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point range.[1]

Determination of Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a critical determinant of a drug's membrane permeability and overall pharmacokinetic profile.

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and water are mutually saturated by vigorous mixing for 24 hours, followed by separation of the two phases. A buffer (e.g., phosphate buffer, pH 7.4) is typically used for the aqueous phase to mimic physiological conditions.

-

Compound Dissolution: A known amount of the 1,3,4-thiadiazine derivative is dissolved in the n-octanol phase.

-

Partitioning: A measured volume of the n-octanol solution is mixed with a measured volume of the aqueous buffer in a sealed container.

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) for a sufficient time (e.g., 24 hours) to allow for equilibrium to be reached. The container is then centrifuged to ensure complete phase separation.

-

Concentration Analysis: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The LogP value is calculated using the following formula: LogP = log ([Concentration in n-octanol] / [Concentration in aqueous phase])

Determination of Aqueous Solubility

Aqueous solubility is a crucial factor influencing drug dissolution and absorption. Poor solubility can lead to low bioavailability and therapeutic failure.

Methodology: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: An excess amount of the solid 1,3,4-thiadiazine compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is achieved.

-

Phase Separation: The suspension is filtered through a sub-micron filter (e.g., 0.22 µm) to remove undissolved solid.

-

Concentration Analysis: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as HPLC-UV.

-

Reporting: The solubility is reported in units of mass per volume (e.g., µg/mL or mg/L) or molarity (e.g., µM or mM).

Visualization of Methodologies and Biological Pathways

Graphical representations are powerful tools for illustrating complex experimental workflows and biological processes. The following diagrams, generated using the DOT language, depict a general synthesis and characterization workflow for novel 1,3,4-thiadiazine compounds and a representative signaling pathway that may be modulated by their anticancer activity.

Experimental Workflow: Synthesis and Characterization

The synthesis of novel 1,3,4-thiadiazine derivatives is a multi-step process that requires careful execution and rigorous characterization to confirm the structure and purity of the final compounds.

Caption: General workflow for the synthesis and characterization of novel 1,3,4-thiadiazine compounds.

Biological Signaling Pathway: Potential Anticancer Mechanism

While the precise mechanisms of action for many novel 1,3,4-thiadiazine compounds are still under investigation, studies on structurally related 1,3,4-thiadiazoles suggest that they may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagram illustrates a plausible pathway involving the inhibition of STAT3 signaling.

References

An In-depth Technical Guide on the Potential Mechanism of Action of 5-phenyl-6H-1,3,4-thiadiazin-2-amine and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the specific mechanism of action for 5-phenyl-6H-1,3,4-thiadiazin-2-amine is not extensively available in public literature. This guide provides an in-depth overview of the known mechanisms of action for the broader class of 1,3,4-thiadiazine and structurally related 1,3,4-thiadiazole derivatives, which serve as a strong predictive framework for the compound of interest.

Introduction to 1,3,4-Thiadiazine and 1,3,4-Thiadiazole Scaffolds

The 1,3,4-thiadiazine and 1,3,4-thiadiazole nuclei are prominent heterocyclic scaffolds in medicinal chemistry, recognized for their wide array of pharmacological activities.[1][2][3] These five and six-membered rings containing nitrogen and sulfur atoms are key components in the design of novel therapeutic agents.[1][4] The mesoionic character of the 1,3,4-thiadiazole ring, for instance, allows its derivatives to cross cellular membranes and interact with biological targets, potentially leading to high selectivity and low toxicity.[4] The N-C-S linkage present in these compounds is considered crucial for their medicinal properties.[1]

Derivatives of these scaffolds have been extensively investigated and have shown significant potential as anticancer, antimicrobial, anti-inflammatory, antioxidant, anticonvulsant, and enzyme inhibitory agents.[1][2][3][5][6] This guide will explore the multifaceted mechanisms through which these compounds are believed to exert their therapeutic effects.

Potential Mechanisms of Action

Based on the activities of structurally similar compounds, the mechanism of action for this compound can be postulated to involve one or more of the following pathways.

Anticancer Activity

1,3,4-Thiadiazole and thiadiazine derivatives have demonstrated potent anticancer activity through various mechanisms:

-

Enzyme Inhibition: A primary mode of action is the inhibition of key enzymes involved in cancer cell proliferation and survival.

-

Tyrosine Kinase Inhibition (EGFR/HER-2): Certain 1,3,4-thiadiazole derivatives act as dual inhibitors of the human epidermal growth factor receptors EGFR and HER-2.[7] Inhibition of the phosphorylation of these receptors disrupts downstream signaling pathways, leading to reduced cancer cell growth.[7]

-

Carbonic Anhydrase (CA) Inhibition: These compounds are known to inhibit carbonic anhydrases, enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[6]

-

Other Enzymes: Inhibition of phosphodiesterases (PDEs), matrix metalloproteinases (MMPs), and c-Src/Abl tyrosine kinase has also been reported as a potential anticancer mechanism.[6]

-

-

Induction of Apoptosis: Many thiadiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often assessed by techniques like flow cytometry to identify apoptotic and necrotic cells.[8]

-

Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, causing arrest at different phases (e.g., G1, S, G2/M), which is a common mechanism for anticancer drugs.[8]

-

Inhibition of DNA and RNA Synthesis: Some derivatives have been found to specifically inhibit the synthesis of DNA and RNA without significantly affecting protein synthesis.[9]

The following diagram illustrates the potential inhibition of the EGFR/HER-2 signaling pathway by 1,3,4-thiadiazole derivatives.

Caption: EGFR/HER-2 signaling pathway inhibition by 1,3,4-thiadiazole derivatives.

Antimicrobial Activity

The 1,3,4-thiadiazine and thiadiazole scaffolds are present in numerous compounds with significant antibacterial and antifungal properties.[1][10] While the exact mechanisms are diverse, they are thought to involve:

-

Enzyme Inhibition: Inhibition of essential microbial enzymes, such as phosphoinositide-3-kinases (PI3Ks), can disrupt cellular processes.[11]

-

Disruption of Cell Wall Synthesis: Similar to other antimicrobial agents, these compounds may interfere with the synthesis of the bacterial cell wall.

-

Inhibition of Protein Synthesis: They may also act by inhibiting microbial protein synthesis.

Other Pharmacological Activities

-

α-Glucosidase Inhibition: Certain 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[12][13] This suggests a potential application in managing diabetes.

-

Antioxidant Activity: Many derivatives exhibit antioxidant properties, likely through scavenging free radicals like DPPH.[5][14]

-

Central Nervous System (CNS) Activity: Some 2-amino-5-phenyl-1,3,4-thiadiazoles have been shown to have muscle relaxant effects by depressing spinal polysynaptic transmission.[15]

Quantitative Data Summary

The following tables summarize the reported in vitro activities for various 1,3,4-thiadiazole and thiadiazine derivatives.

Table 1: Anticancer Activity (IC50 values in µM)

| Compound Type | Cell Line | IC50 (µM) | Reference |

| 1,3,4-Thiadiazole-Thiourea Hybrid | A549 | 0.27 - 0.32 | [16] |

| 1,3,4-Thiadiazole-Pyridine Hybrid | HCT-116 | 2.03 - 37.56 | [7] |

| 1,3,4-Thiadiazole-Pyridine Hybrid | Hep-G2 | 2.03 - 37.56 | [7] |

| 2-Arylamino-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 6.6 | [17] |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivative (20b) | HepG-2 | 4.37 | [18] |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivative (20b) | A-549 | 8.03 | [18] |

Table 2: Enzyme Inhibition Activity (IC50 values in µM)

| Compound Type | Target Enzyme | IC50 (µM) | Reference |

| 1,3,4-Thiadiazole-Schiff Base Derivative | α-Glucosidase | 1.10 - 18.10 | [12] |

| 1,3,4-Thiadiazole Hybrid (32a) | EGFR | 0.08 | [7] |

| 1,3,4-Thiadiazole Hybrid (32d) | EGFR | 0.30 | [7] |

Table 3: Antimicrobial Activity (pMIC in µM/mL)

| Compound Type | Microorganism | pMIC (µM/mL) | Reference |

| 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine Derivative (D4) | E. coli | 1.9 | [11] |

| 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine Derivative (D8) | E. coli | 1.9 | [11] |

| 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine Derivative (D11) | E. coli | 1.9 | [11] |

Experimental Protocols

Detailed methodologies are crucial for understanding and replicating the findings related to the mechanism of action.

Synthesis of 1,3,4-Thiadiazole/Thiadiazine Derivatives

A common synthetic route involves the dehydrocyclization of substituted benzoyl thiosemicarbazides using concentrated sulfuric acid.[10] Another method is the one-pot reaction between a thiosemicarbazide and a carboxylic acid in the presence of a polyphosphate ester (PPE).[19]

Caption: A general workflow for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazole derivatives.

In Vitro Anticancer Activity Assay (MTS Assay)

-

Cell Culture: Cancer cell lines (e.g., LoVo, MCF-7) are cultured in appropriate media and conditions.[8]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized compounds (e.g., 6.25 to 400 µM) for 24 and 48 hours.[8]

-

MTS Reagent: After the incubation period, MTS reagent is added to each well.

-

Incubation and Measurement: The plates are incubated to allow for the conversion of MTS to formazan by viable cells. The absorbance is then measured using a plate reader.

-

Data Analysis: Cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Antimicrobial Susceptibility Testing (Tube Dilution Method)

-

Inoculum Preparation: Standardized suspensions of bacterial or fungal strains are prepared.[11]

-

Serial Dilutions: Serial dilutions of the test compounds are prepared in broth media in a series of test tubes.

-

Inoculation: Each tube is inoculated with the microbial suspension.

-

Incubation: The tubes are incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Enzyme Inhibition Assay (α-Glucosidase)

-

Reaction Mixture: A reaction mixture is prepared containing α-glucosidase enzyme, a substrate (such as p-nitrophenyl-α-D-glucopyranoside), and a buffer solution.

-

Inhibitor Addition: Various concentrations of the test compounds are added to the reaction mixture.

-

Incubation: The mixture is incubated to allow the enzymatic reaction to proceed.

-

Reaction Termination: The reaction is stopped, often by adding a basic solution like sodium carbonate.

-

Measurement: The amount of product formed (p-nitrophenol) is quantified by measuring the absorbance at a specific wavelength.

-

IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.[12]

Conclusion

While direct mechanistic studies on this compound are limited, the extensive research on the 1,3,4-thiadiazine and 1,3,4-thiadiazole scaffolds provides a robust foundation for predicting its biological activities. The primary mechanisms likely involve the inhibition of critical enzymes such as protein kinases (EGFR/HER-2), carbonic anhydrases, and α-glucosidase, leading to anticancer, antimicrobial, and antidiabetic effects. Further research involving in vitro and in vivo studies is necessary to elucidate the precise mechanism of action of this specific compound and to validate its therapeutic potential. The experimental protocols outlined in this guide provide a clear framework for such future investigations.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. granthaalayahpublication.org [granthaalayahpublication.org]

- 4. tandfonline.com [tandfonline.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemmethod.com [chemmethod.com]

- 15. Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Initial Biological Screening of 5-phenyl-6H-1,3,4-thiadiazin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazine scaffold is a significant heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. This technical guide focuses on the prospective initial biological screening of 5-phenyl-6H-1,3,4-thiadiazin-2-amine , a member of this promising class of compounds. While direct biological data for this specific molecule is limited in publicly accessible literature, this document provides a comprehensive framework for its evaluation. By examining the well-documented activities of its isomeric counterpart, 5-phenyl-1,3,4-thiadiazol-2-amine, and other 1,3,4-thiadiazine derivatives, we outline the most pertinent screening assays and methodologies. This guide is intended to serve as a foundational resource for researchers initiating studies on the therapeutic potential of this compound, covering antimicrobial and anticancer evaluations with detailed experimental protocols and data presentation formats.

Introduction to the 1,3,4-Thiadiazine Core

Heterocyclic compounds containing nitrogen and sulfur atoms are of significant interest in drug discovery. The 1,3,4-thiadiazine ring system, a six-membered heterocycle, is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the N-C-S linkage is considered a key pharmacophoric feature. The synthesis of the core intermediate, 2-Amino-5-phenyl-6H-[1][2][3]-thiadiazine, has been described, paving the way for the exploration of its biological potential and that of its derivatives.[4]

This guide will focus on two primary areas of initial biological screening: antimicrobial and anticancer activities, based on the established profiles of structurally related compounds.

Antimicrobial Screening

The prevalence of drug-resistant microbial strains necessitates the discovery of novel antimicrobial agents. Derivatives of the isomeric 5-phenyl-1,3,4-thiadiazol-2-amine have demonstrated significant antibacterial and antifungal properties.[5][6] Therefore, a primary step in the biological evaluation of this compound is a comprehensive antimicrobial screening.

Experimental Protocols

A standardized workflow for antimicrobial screening is crucial for reproducible results. The following protocols are recommended.

This method provides a qualitative assessment of antimicrobial activity.

-

Microorganism Preparation: Inoculate a loopful of the test bacterial or fungal culture into a tube of sterile nutrient broth. Incubate at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Inoculation of Plates: Spread the microbial suspension evenly over the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

-

Disc Application: Impregnate sterile paper discs (6 mm in diameter) with a known concentration of the test compound (e.g., 100 µg/mL in a solvent like DMSO). Place the discs on the inoculated agar surface.[5]

-

Controls: Use a disc with the solvent (e.g., DMSO) as a negative control and discs with standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.[3]

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 28°C for 48-72 hours for fungi.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.

-

Preparation of Test Compound Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under the same conditions as the disc diffusion assay.

-

Observation: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is the MIC.

Data Presentation: Antimicrobial Activity

Quantitative data from antimicrobial screening should be presented in a clear, tabular format. While data for the target compound is yet to be generated, Table 1 provides an example based on the screening of related 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines.[3]

Table 1: Example of Antimicrobial Activity Data for 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines [3]

| Compound | Substitution | Antibacterial MIC (µg/mL) vs. S. aureus | Antibacterial MIC (µg/mL) vs. E. coli | Antifungal MIC (µg/mL) vs. A. niger | Antifungal MIC (µg/mL) vs. C. albicans |

| 4a | -H | 28 | 30 | 35 | 32 |

| 4b | 4-Cl | 24 | 28 | 32 | 30 |

| 4c | 4-F | 22 | 26 | 30 | 28 |

| 4f | 4-NO₂ | 32 | 35 | 26 | 24 |

| 4g | 3-NO₂ | 35 | 38 | 28 | 26 |

| Ciprofloxacin | - | 20 | 18 | - | - |

| Fluconazole | - | - | - | 22 | 20 |

Note: This data is for isomeric thiadiazole compounds and serves as a reference for potential activity.

Visualization of Antimicrobial Screening Workflow

Anticancer Screening

The 1,3,4-thiadiazole core is present in several compounds with demonstrated anticancer activity.[7][8] Therefore, evaluating the cytotoxic potential of this compound against various cancer cell lines is a logical step in its initial biological profiling.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, LoVo for colon cancer) in an appropriate medium supplemented with fetal bovine serum and antibiotics.[3][9]

-

Cell Seeding: Seed the cells into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Anticancer Activity

The results of in vitro cytotoxicity assays are typically presented as IC₅₀ values. Table 2 shows example data for related thiadiazole compounds.

Table 2: Example of In Vitro Anticancer Activity (IC₅₀ values in µM) for Related Thiadiazole Derivatives [3][9]

| Compound | Substitution | Cell Line: MCF-7 (Breast) | Cell Line: LoVo (Colon) |

| 2g | 2-(benzenesulfonylmethyl)phenyl | 23.29 | 2.44 |

| 4c | 4-F | Moderate Activity | Not Tested |

| 4f | 4-NO₂ | Moderate to Good Activity | Not Tested |

| 4g | 3-NO₂ | Moderate to Good Activity | Not Tested |

Note: This data is for structurally related compounds and serves as a reference for potential activity.

Visualization of Anticancer Screening Workflow

Potential Signaling Pathways

While the precise mechanism of action for this compound is unknown, related thiadiazole compounds have been shown to induce apoptosis in cancer cells. This often involves the modulation of key signaling pathways. An initial investigation might explore the intrinsic apoptotic pathway.

Conclusion and Future Directions

This guide provides a comprehensive starting point for the initial biological screening of this compound. Based on the activities of structurally similar compounds, antimicrobial and anticancer assays are high-priority areas for investigation. The detailed protocols and data presentation formats outlined herein offer a standardized approach to facilitate robust and comparable results.

Future work should focus on synthesizing the target compound and its derivatives, followed by the execution of these screening protocols. Positive results would warrant further investigation into the mechanism of action, structure-activity relationships (SAR), and in vivo efficacy studies, ultimately contributing to the development of new therapeutic agents.

References

- 1. scispace.com [scispace.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Structure-Activity Relationship (SAR) Studies of 5-Phenyl-6H-1,3,4-thiadiazin-2-amine Analogs: A Technical Guide

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-phenyl-6H-1,3,4-thiadiazin-2-amine analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge on the synthesis, biological activity, and SAR of this heterocyclic scaffold. While direct and extensive SAR studies on this specific thiadiazine core are emerging, this guide establishes a foundational understanding by examining closely related analogs and the well-documented SAR of the analogous 5-phenyl-1,3,4-thiadiazole core.

Introduction to the 1,3,4-Thiadiazine Scaffold

Thiadiazines are six-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. Specifically, the 1,3,4-thiadiazine nucleus is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.[1][2] The presence of the N-C-S linkage is considered a key pharmacophore, contributing to the diverse biological profiles of these compounds.[1] This guide focuses on the this compound core, exploring how chemical modifications to its structure influence its biological efficacy.

General Synthetic Pathway

The most common route for synthesizing 2-amino-5-phenyl-6H-1,3,4-thiadiazine derivatives involves the condensation of thiosemicarbazide with a substituted α-haloketone, such as a phenacyl bromide. This reaction provides a direct and efficient method to construct the thiadiazine ring.

Caption: General synthesis of this compound analogs.

Structure-Activity Relationship (SAR) Analysis

The systematic investigation of how a molecule's structure relates to its biological activity is fundamental to drug design. For the 1,3,4-thiadiazine scaffold, modifications are typically explored at the phenyl ring (position 5) and the amine group (position 2) to optimize potency and selectivity.

Caption: A typical workflow for conducting structure-activity relationship studies.

SAR of 1,3,4-Thiadiazine Analogs (Antifungal Activity)

While data on the 5-phenyl series is limited, a study on 5-(coumarin-3-yl)-6H-1,3,4-thiadiazin-2-amine analogs provides valuable insights into the SAR of the thiadiazine ring system against various fungal strains.[2] The minimum inhibitory concentration (MIC) was determined for a series of compounds, revealing key structural requirements for antifungal activity.

Table 1: Antifungal Activity (MIC, µg/mL) of 1,3,4-Thiadiazine Analogs [2]

| Compound | R¹ (at C4-coumarin) | R² (at N4-thiadiazine) | A. flavus | A. ochraceus | F. graminearum | F. verticillioides |

| 4a | H | H | >1000 | 250 | >1000 | >1000 |

| 5c | H | Phenyl | >1000 | 250 | 500 | 500 |

| 5e | OH | Ethyl | 125 | 500 | 500 | 500 |

| 5g | OH | Phenyl | 500 | 500 | 500 | 250 |

Data sourced from a study on coumarin-thiadiazine hybrids.[2]

Key Findings from Thiadiazine Analogs:

-

Activity against A. ochraceus : The unsubstituted parent compound (4a) and the N-phenyl substituted analog (5c) showed the best activity against Aspergillus ochraceus.[2]

-

Activity against A. flavus : Introduction of a hydroxyl group on the coumarin ring and an ethyl group on the thiadiazine nitrogen (5e) resulted in the highest potency against Aspergillus flavus.[2]

-

Activity against F. verticillioides : A combination of a hydroxylated coumarin and an N-phenyl thiadiazine (5g) was most effective against Fusarium verticillioides.[2]

These results suggest that substitutions on both the aromatic ring at position 5 and the nitrogen at position 4 of the thiadiazine ring significantly modulate antifungal activity and spectrum.

Inferred SAR from 5-Phenyl-1,3,4-Thiadiazole Analogs (Anticancer & Antimicrobial Activity)

The 5-phenyl-1,3,4-thiadiazol-2-amine core (a five-membered ring analog) has been extensively studied, providing a robust dataset from which SAR principles can be inferred. These findings offer a predictive framework for the rational design of novel 6-membered thiadiazine analogs. The primary focus has been on anticancer and antimicrobial activities.

Table 2: Anticancer and Antimicrobial Activities of 5-Phenyl-1,3,4-Thiadiazole Analogs

| Compound ID | R (Substitution on Phenyl Ring) | Activity Type | Cell Line / Organism | IC₅₀ (µM) or MIC (µg/mL) | Reference |

| TDZ-1 | 4-Cl | Anticancer | MCF-7 | 2.34 µg/mL | [3] |

| TDZ-2 | 4-Cl | Anticancer | HepG2 | 3.13 µg/mL | [3] |

| TDZ-3 | 4-F | Anticancer | MDA MB-231 | > Cisplatin | [4] |

| TDZ-4 | 4-NO₂ | Anticancer | MDA MB-231 | > Cisplatin | [4] |

| TDZ-5 | 4-F | Antibacterial | S. aureus | 20 µg/mL | [5] |

| TDZ-6 | 4-Cl | Antibacterial | S. aureus | 22 µg/mL | [5] |

| TDZ-7 | 4-OH | Antifungal | A. niger | Significant | [5] |

| TDZ-8 | H | Anticancer | LoVo | >50 µM | [6] |

| TDZ-9 | 2-(SO₂CH₂Ph) | Anticancer | LoVo | 2.44 µM | [6] |

Key SAR Observations from Thiadiazole Analogs:

-

Influence of Phenyl Ring Substituents: The nature and position of substituents on the 5-phenyl ring are critical determinants of biological activity.

-

Anticancer Activity: Electron-withdrawing groups (EWGs) such as chloro (-Cl), fluoro (-F), and nitro (-NO₂) at the para-position of the phenyl ring generally enhance cytotoxic activity against various cancer cell lines, including breast (MCF-7, MDA MB-231) and liver (HepG2) cancer.[3][4] A large, complex substituent at the ortho-position, such as a benzenesulfonylmethyl group, can dramatically increase potency against colon cancer cells (LoVo).[6]

-

Antimicrobial Activity: Halogen substitutions (fluoro and chloro) at the para-position confer significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[5] The presence of a hydroxyl (-OH) group at the para-position appears to be favorable for antifungal activity.[5]

-

Role of the 2-Amine Group: The 2-amino group is a key site for derivatization. Converting it to an amide or a Schiff base can modulate activity, often leading to compounds with enhanced potency.[7]

Experimental Protocols

Detailed and reproducible experimental methods are crucial for SAR studies. The following are generalized protocols for the synthesis and biological evaluation of the title compounds, adapted from the literature.

General Synthesis of 2-Amino-5-(substituted-phenyl)-6H-1,3,4-thiadiazines

-

To a solution of the appropriately substituted phenacyl bromide (10 mmol) in absolute ethanol (50 mL), add thiosemicarbazide (12 mmol).

-

Heat the reaction mixture under reflux for 4-6 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

-

If no precipitate forms, concentrate the solution under reduced pressure. Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography to yield the desired 1,3,4-thiadiazine derivative.[1][2]

-

Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy.

In Vitro Anticancer Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized thiadiazine analogs (e.g., 0.1 to 100 µM) and incubate for an additional 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[7][8]

In Vitro Antimicrobial Evaluation: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, A. niger) to a density of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2][9]

Conclusion and Future Directions

The 5-phenyl-6H-1,3,4-thiadiazine-2-amine scaffold represents a promising platform for the development of novel therapeutic agents. While direct SAR studies are limited, analysis of related thiadiazine and thiadiazole structures provides critical insights for future drug design.

Key Summary Points:

-

The synthesis of 6H-1,3,4-thiadiazines is readily achievable via condensation of thiosemicarbazide and α-haloketones.

-

SAR data from analogous scaffolds strongly suggests that electron-withdrawing substituents (e.g., halogens, nitro groups) at the para-position of the 5-phenyl ring are beneficial for both anticancer and antibacterial activities.

-

The 2-amino group serves as a crucial handle for further derivatization to modulate potency and pharmacokinetic properties.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. Such studies are essential to validate the inferred SAR, identify lead compounds with high potency and selectivity, and fully unlock the therapeutic potential of this important heterocyclic system.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. mdpi.com [mdpi.com]

- 7. jocpr.com [jocpr.com]

- 8. Synthesis and evaluation of the cytotoxicity of a series of 1,3,4-thiadiazole based compounds as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpcbs.com [ijpcbs.com]

The Ascendant Trajectory of 1,3,4-Thiadiazole Derivatives in Bioactive Compound Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to an intensified focus on heterocyclic compounds, among which the 1,3,4-thiadiazole scaffold has emerged as a nucleus of significant pharmacological interest. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of new bioactive 1,3,4-thiadiazole derivatives. While the initial scope of this review was intended to cover 1,3,4-thiadiazine derivatives, a comprehensive literature survey revealed a more extensive and detailed body of research on the closely related 1,3,4-thiadiazole core. Consequently, this guide will focus on the rich landscape of 1,3,4-thiadiazole derivatives, for which a wealth of quantitative data, detailed experimental protocols, and elucidated signaling pathways are available.

Introduction to 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. This scaffold is a versatile pharmacophore that has been incorporated into a wide array of medicinally important molecules.[1] The interest in 1,3,4-thiadiazole derivatives stems from their diverse and potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3] The structural features of the 1,3,4-thiadiazole ring, such as its planarity and the presence of heteroatoms, allow for diverse substitutions, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic profiles.

Synthetic Strategies and Methodologies

The synthesis of bioactive 1,3,4-thiadiazole derivatives often begins with the construction of the core heterocyclic ring, followed by the introduction of various substituents. A common and efficient method for the synthesis of the 2-amino-1,3,4-thiadiazole scaffold involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.[4]

General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

A prevalent synthetic route involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent, such as phosphorus oxychloride or concentrated sulfuric acid.[3][4]

Experimental Protocol: Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amine [3]

-

A mixture of an appropriate aryl carboxylic acid (0.1 mole) and thiosemicarbazide (0.1 mole) is prepared.

-

A catalytic amount of concentrated sulfuric acid (10 drops) is added to the mixture.

-

The reaction mixture is refluxed for 1 hour.

-

After cooling, the mixture is poured onto crushed ice.

-

The resulting solid precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to yield the desired 2-amino-5-aryl-1,3,4-thiadiazole.

Biological Activities and Quantitative Data

1,3,4-Thiadiazole derivatives have demonstrated a broad spectrum of biological activities. The following tables summarize some of the quantitative data reported for their anticancer and antimicrobial effects.

Anticancer Activity

Many 1,3,4-thiadiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[5][6] The mechanism of action often involves the induction of apoptosis and interference with key signaling pathways.[2][6]

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 2g | LoVo (Colon) | 2.44 | [6] |

| MCF-7 (Breast) | 23.29 | [6] | |

| Compound 2d | LoVo (Colon) | 29.16 | [6] |

| Compound 2a | LoVo (Colon) | 62.16 | [6] |

| Compound 5j | A549 (Lung) | 0.32 | [7] |

| Compound 5d | A549 (Lung) | 0.27 | [7] |

| Compound 5i | A549 (Lung) | 0.30 | [7] |

Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a key component in several antimicrobial agents.[8][9] Their derivatives have shown potent activity against a range of bacterial and fungal pathogens.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound A2 | S. aureus | - | [10] |

| B. cereus | - | [10] | |

| E. coli | - | [10] | |

| P. aeruginosa | - | [10] | |

| Compound A3 | A. niger | - | [10] |

| Compound B2 | A. niger | - | [10] |

Note: Specific MIC values were not provided in the abstract, but the compounds were reported to have substantial activity.

Key Signaling Pathways and Mechanisms of Action

In-depth studies have revealed that the anticancer effects of certain 1,3,4-thiadiazole derivatives are mediated through the modulation of critical cellular signaling pathways, primarily leading to apoptosis.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] Several 1,3,4-thiadiazole derivatives have been identified as inhibitors of this pathway.[5]

Induction of Apoptosis

A common mechanism of action for anticancer agents is the induction of programmed cell death, or apoptosis. Studies have shown that 1,3,4-thiadiazole derivatives can trigger apoptosis in cancer cells through both the intrinsic and extrinsic pathways.[6] This often involves the activation of caspases, a family of proteases that execute the apoptotic process.

Experimental Protocols for Biological Evaluation

To assess the bioactivity of newly synthesized 1,3,4-thiadiazole derivatives, a variety of in vitro assays are employed.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol: [6]

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).

-

After incubation, the treatment medium is removed, and MTT solution is added to each well.

-

The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Analysis by Flow Cytometry

Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect and quantify apoptosis.

Experimental Protocol: [6]

-

Cells are treated with the test compounds for the desired time.

-

Both adherent and floating cells are collected and washed with cold PBS.

-

The cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature for 15 minutes.

-

The stained cells are analyzed by flow cytometry.

-

The data is analyzed to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion and Future Directions

The 1,3,4-thiadiazole scaffold continues to be a highly promising framework for the development of new bioactive compounds. The extensive research into their synthesis and biological activities, particularly in the field of oncology, has provided a solid foundation for future drug discovery efforts. While a significant body of work exists for 1,3,4-thiadiazoles, the related 1,3,4-thiadiazine core remains a relatively underexplored area. Future research should be directed towards a more thorough investigation of 1,3,4-thiadiazine derivatives to unlock their therapeutic potential. Elucidating their mechanisms of action and identifying their specific molecular targets will be crucial steps in translating these promising compounds into clinical candidates. The methodologies and insights gained from the study of 1,3,4-thiadiazoles can serve as a valuable guide for the exploration of their six-membered ring counterparts.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. bepls.com [bepls.com]

- 3. jocpr.com [jocpr.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]

- 7. Design, synthesis and biological evaluation of some new 1,3,4-thiadiazine-thiourea derivatives as potential antitumor agents against non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpcbs.com [ijpcbs.com]

An In-Depth Technical Guide to the Theoretical and Computational-Based Studies of 5-phenyl-6H-1,3,4-thiadiazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 5-phenyl-6H-1,3,4-thiadiazin-2-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited specific research on this exact molecule, this paper establishes a framework for its computational analysis by drawing parallels with studies on the closely related 1,3,4-thiadiazole and broader 1,3,4-thiadiazine derivatives. This document outlines potential synthetic routes, available spectral data, and detailed protocols for in-silico evaluation, including Density Functional Theory (DFT) calculations, molecular orbital analysis, and molecular docking. The aim is to equip researchers with the necessary theoretical and methodological background to explore the structure-activity relationships and potential therapeutic applications of this compound.

Introduction

The 1,3,4-thiadiazine scaffold is a six-membered heterocyclic ring system containing one sulfur and two nitrogen atoms. Derivatives of 1,3,4-thiadiazine have garnered interest in medicinal chemistry due to their diverse pharmacological activities, which are attributed to the unique electronic and structural properties of the ring. The N-C-S linkage within the thiadiazine ring is considered a key pharmacophore.

This guide focuses specifically on this compound. While extensive research exists for its five-membered ring analogue, 5-phenyl-1,3,4-thiadiazol-2-amine, the six-membered thiadiazine derivative remains largely unexplored in theoretical and computational literature. This document aims to bridge this gap by presenting a structured approach to its in-silico investigation.

Synthesis and Characterization

The synthesis of 1,3,4-thiadiazine derivatives often involves the cyclization of thiosemicarbazide precursors. A plausible synthetic pathway for this compound is outlined below.

Experimental Data

While comprehensive experimental data for this compound is scarce, mass spectrometry data is available, confirming its molecular weight and fragmentation pattern.

| Compound | Technique | Key Data Points (m/z) |

| This compound | MS (GC) | Molecular Ion (M+): 191.06 |

| N-Methyl-5-phenyl-6H-1,3,4-thiadiazin-2-amine | MS (GC) | Molecular Ion (M+): 205.08 |

Table 1: Available Mass Spectrometry Data.[1][2]

Theoretical and Computational Methodologies

In the absence of direct computational studies for this compound, this section outlines a robust framework for its theoretical analysis based on established methods for similar heterocyclic systems.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method for investigating the electronic structure of molecules. For this compound, DFT calculations can provide valuable insights into its geometry, stability, and reactivity.